IRAK inhibitor 3
Overview
Description
IRAK inhibitor 3 is an interleukin-1 (IL-I) receptor-associated kinase (IRAK) modulator . It is associated with many inflammatory diseases, including sepsis, and is required in endotoxin tolerance to maintain homeostasis of inflammation . It has been developed to explore the biological role of IRAK3 in vitro .
Chemical Reactions Analysis
IRAK3 is a critical modulator of inflammation in innate immunity. It is associated with many inflammatory diseases, including sepsis, and is required in endotoxin tolerance to maintain homeostasis of inflammation . The impact of IRAK3 on inflammatory markers such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), tumour necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in cell culture models remains controversial .Physical And Chemical Properties Analysis
The physical and chemical properties of IRAK inhibitor 3 include a molecular formula of C21H21N5O4S and a molecular weight of 439.49 .Scientific Research Applications
Intestinal Protection in Necrotizing Enterocolitis : IRAK inhibitors have shown potential in reducing intestinal injury in necrotizing enterocolitis (NEC) by inhibiting the Toll-Like Receptor (TLR) inflammatory signaling pathway in neonatal rats. They alleviate symptoms, reduce weight loss, improve intestinal pathology, and decrease the levels of pro-inflammatory cytokines (Hou, Lu, & Zhang, 2018).
Therapeutic Potential in Cancer and Inflammatory Diseases : Evidence suggests that IRAK inhibitors could be beneficial in treating cancers, metabolic, and inflammatory diseases. They modulate innate immunity and inflammation through their action on IRAKs, part of the toll-like receptor and interleukin-1 signaling pathways (Singer et al., 2018).
Role in IRAK-M Function and Structure : Research on the death domain of human IRAK-M, an inhibitor of Toll-like receptor signaling, highlights the importance of specific residues in its structure for its inhibitory action on TLR-mediated cytokine production. This provides insights into potential therapeutic targeting of IRAK-M in various inflammatory conditions (Du et al., 2014).
Inhibition of IRAK-4 in Inflammation : IRAK-4 plays a pivotal role in IL-1R/TLR signaling. Modulation of IRAK-4 activity is seen as a promising therapeutic approach for immune and inflammatory diseases. The development of specific IRAK-4 kinase inhibitors has been facilitated by understanding the mechanistic role of IRAK-4 in immunity and inflammation (Wang et al., 2009).
IRAK Regulation in TLR-mediated Responses : IRAKs are crucial for TLR-mediated innate immune responses to bacterial endotoxins. Research has shown that IRAK activity is essential for LPS-mediated signaling and that endotoxin tolerance in cells may be developed by down-regulating IRAK (Li et al., 2000).
Celastrol's Targeting of IRAKs : Celastrol, an NF-κB activation inhibitor, targets IRAKs, key molecules in activating NF-κB via the IL-1R/TLR superfamily. This provides a mechanism by which celastrol inhibits NF-κB activation, highlighting the significance of IRAK inhibition in inflammatory responses (Shen et al., 2016).
Inhibition of IRAK-2 in NF-κB Activation : Antisense IRAK-2 oligodeoxynucleotides have shown to inhibit IL-1-induced NF-κB activation, demonstrating the potential of targeting IRAK-2 for modulating NF-κB-mediated inflammatory responses (Guo, Li, & Wu, 2000).
Pellino 3b Regulation of IRAK : Pellino 3b, a ubiquitin protein ligase, negatively regulates IL-1 signaling by affecting IRAK degradation. This suggests its role as a negative regulator in IL-1 signaling pathways, potentially influencing the development of IRAK-targeted therapies (Xiao et al., 2008).
Crystal Structures of IRAK-4 with Inhibitors : The crystal structures of IRAK-4 in complex with inhibitors have provided insights into the structural characteristics essential for the development of selective IRAK-4 inhibitors, which are significant for anti-inflammatory therapeutic interventions (Wang et al., 2006).
Safety And Hazards
Future Directions
Interest in anti-inflammatory IRAK4 signaling is ramping up, as small-molecule ‘degraders’ that bind both the kinase and E3 ubiquitin ligases prepare to take on traditional kinase inhibitors . A success from this trial will not only galvanize interest in small molecule targeted degraders but also advance the field’s understanding of IRAK4, a 20-year old innate immunity target . Due to the inability of current therapeutics to cure the majority of B-cell NHLs and myeloid neoplasms and the eventual development of drug resistance, the therapeutic targeting of IRAK-4 is a merited treatment strategy .
properties
IUPAC Name |
4-[[[3-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]methyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-29-18-8-5-15(11-19(18)30-2)17-13-24-21-10-9-20(25-26(17)21)23-12-14-3-6-16(7-4-14)31(22,27)28/h3-11,13H,12H2,1-2H3,(H,23,25)(H2,22,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFVAHVWLNBVSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648709 | |
Record name | 4-({[3-(3,4-Dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino}methyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
IRAK inhibitor 3 | |
CAS RN |
1012343-93-9 | |
Record name | 4-({[3-(3,4-Dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino}methyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.